molecular formula C9H8ClNO B043524 4-Chloro-6-methoxyindole CAS No. 93490-31-4

4-Chloro-6-methoxyindole

Cat. No. B043524
CAS RN: 93490-31-4
M. Wt: 181.62 g/mol
InChI Key: ROZQWTXWGPFHST-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxyindole is a chemical compound . It is the precursor of a potent mutagen that forms during nitrosation of the fava bean .


Molecular Structure Analysis

The molecular formula of 4-Chloro-6-methoxyindole is C9H8ClNO . Its molecular weight is 181.62 g/mol . The IUPAC name for this compound is 4-chloro-6-methoxy-1H-indole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-methoxyindole include a molecular weight of 181.62 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 181.0294416 g/mol .

Scientific Research Applications

Carcinogenesis Research

  • Field : Carcinogenesis
  • Application : 4-Chloro-6-methoxyindole is the precursor of a potent mutagen that forms during nitrosation of the fava bean (Vicia faba) .
  • Method : Fava beans were treated with nitrite under simulated gastric conditions to form a direct-acting bacterial mutagen . The precursor of the mutagen was isolated and identified as 4-chloro-6-methoxyindole .
  • Results : The major product of nitrosation of 4-chloroindole and of 4-chloro-6-methoxyindole is a stable α-hydroxy N-nitroso compound . This is the first reported case of stable α-hydroxy N-nitroso compounds .

Synthesis of Indole Derivatives

  • Field : Organic Chemistry
  • Application : Indole derivatives, including 4-Chloro-6-methoxyindole, are prevalent moieties present in selected alkaloids .
  • Method : The synthesis of indole derivatives involves various chemical reactions, including nitrosation .
  • Results : Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Gas Chromatographic/Mass Spectrometric Analyses

  • Field : Analytical Chemistry
  • Application : 4-Chloro-6-methoxyindole has been identified as a component in gas chromatographic/mass spectrometric (GC/MS) analyses .
  • Method : GC/MS analyses were used to identify the halogenated component as 4-chloro-6-methoxyindole .
  • Results : The analyses identified 4-chloro-6-methoxyindole as a naturally occurring promutagen in Fava beans that has been linked to incidents of gastric cancer .

Future Directions

Indoles, including 4-Chloro-6-methoxyindole, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years for their potential applications in the treatment of various disorders . Future research may focus on exploring these applications further.

properties

IUPAC Name

4-chloro-6-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZQWTXWGPFHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239439
Record name 4-Chloro-6-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxyindole

CAS RN

93490-31-4
Record name 4-Chloro-6-methoxyindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093490314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-6-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-6-METHOXYINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62M589BM1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
D Yang, SR Tannenbaum, G Büchi, GCM Lee - Carcinogenesis, 1984 - academic.oup.com
… Since synthetic 4-chloro-6-methoxyindole was not available, … results for nitrosation of 4-chloro-6-methoxyindole. The major … 4-chloroindole and of 4-chloro-6-methoxyindole is a stable a-…
Number of citations: 95 academic.oup.com
G Petzinger, TL Barry, JAG Roach… - Journal of AOAC …, 1995 - academic.oup.com
… Gas chromatographic/mass spectrometric (GC/MS) analyses identified the halogenated component as 4-chloro-6-methoxyindole, a naturally occurring promutagen in Fava beans that …
Number of citations: 1 academic.oup.com
HGM Tiedink, LHJ De Haan, WMF Jongen… - Cell biology and …, 1991 - Springer
… In this in vitro study, the potential genotoxic effects of nitrosated 4-chloro-6-methoxyindole and its structural analogue 4-chloroindole were evaluated for the first time by using both …
Number of citations: 16 link.springer.com
NK Brown, TT Nguyen, K Taghizadeh… - Chemical research in …, 1992 - ACS Publications
… The promutagen was later identified as 4-chloro-6methoxyindole (CMI;1 Figure 1,1) (7). Nitrosation of this compound yielded 4-chloro-6-methoxy-2-hydroxy-l-nitrosoindolin-3-one oxime …
Number of citations: 4 pubs.acs.org
K Wakabayashi, M Nagao, T Tahira, Z Yamaizumi… - …, 1986 - academic.oup.com
… 4-Chloro-6-methoxyindole was identified as a mutagen precursor in fava beans, and 4-chloro-6-methoxy-2-hydroxy-l-nitrosoindolin-3-one oxime was proposed to be its mutagenic form (…
Number of citations: 24 academic.oup.com
K Wakabayashi, M Nagao, T Tahira, H Saito… - Proceedings of the …, 1985 - jstage.jst.go.jp
… acid isolated from soy sauce (Wakabayashi et al., 1983), 4-chloro-6-methoxyindole … oxime was proposed to be a nitrosated mutagenic product of 4-chloro-6-methoxyindole …
Number of citations: 33 www.jstage.jst.go.jp
G Buchi, GCM Lee, D Yang… - Journal of the American …, 1986 - ACS Publications
… Abstract: Fava beans (Vicia fava) contain 4-chloro-6-methoxyindole, a promutagen, which … from fava beans, identified as 4-chloro6-methoxyindole, which on treatment with nitrous acid …
Number of citations: 51 pubs.acs.org
RSH NO, O NO - Mechanism and Theory in Food Chemistry - Springer
… form a mutagenic α-hydroxy-Nnitroso compounds (4-chloro-6-methoxyindole-2-hydroxy-1-nitrosoindoline-3-one … The precursor in this case is 4-chloro-6-methoxyindole (Eq. 8.26)[48]. …
Number of citations: 3 link.springer.com
D Praud, J Ferlay, E Negri - Int. J. Cancer, 2002 - mhlw-grants.niph.go.jp
… The nitrosatable precursor of the mutagen in fava beans and the major product of nitrosation are reported to be an indole compound, 4-chloro-6-methoxyindole and an N-nitroso com…
Number of citations: 0 mhlw-grants.niph.go.jp
B Helmut, O Hiroshi, P Brigitte, M Christian… - Mutagens in …, 2018 - taylorfrancis.com
… They include 4-chloro-6-methoxyindole in fava beans consumed in Colombia,' several indole derivatives such as indole-3-acetonitrile in pickled Chinese cabbage,' and tyramine and P-…
Number of citations: 8 www.taylorfrancis.com

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